Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide
Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide
Brand Name:
Vulcanchem
CAS No.:
111959-96-7
VCID:
VC20880088
InChI:
InChI=1S/C11H7Cl5S/c12-8(10(14)15)9(13)11(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2/b11-9-
SMILES:
C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
Molecular Formula:
C22H14Cl10S-2
Molecular Weight:
348.5 g/mol
Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide
CAS No.: 111959-96-7
Cat. No.: VC20880088
Molecular Formula: C22H14Cl10S-2
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111959-96-7 |
|---|---|
| Molecular Formula | C22H14Cl10S-2 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | [(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylmethylbenzene |
| Standard InChI | InChI=1S/C11H7Cl5S/c12-8(10(14)15)9(13)11(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2/b11-9- |
| Standard InChI Key | QJFIVSFKNIWFSR-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
| SMILES | C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator